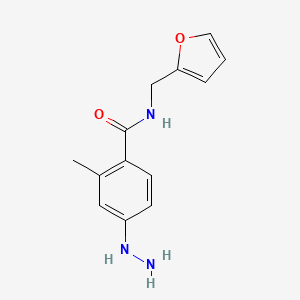![molecular formula C26H33F3O6 B14798666 propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14798666.png)
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-keto Fluprostenol isopropyl ester is an ester derivative of fluprostenol, a prostaglandin analog. It is known for its role as a potential inactive metabolite of fluprostenol isopropyl ester (travoprost) and is often studied in the context of its metabolic pathways and potential impurities in pharmaceutical formulations .
Métodos De Preparación
The synthesis of 15-keto Fluprostenol isopropyl ester involves the oxidation of fluprostenol at carbon 15. This process typically requires specific reaction conditions and reagents to achieve the desired esterification. Industrial production methods may involve the use of high-purity lipid standards and controlled environments to ensure the consistency and purity of the compound .
Análisis De Reacciones Químicas
15-keto Fluprostenol isopropyl ester undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
15-keto Fluprostenol isopropyl ester has several scientific research applications:
Chemistry: It is used as a reference standard in lipid biochemistry and prostaglandin research.
Biology: The compound is studied for its metabolic pathways and interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase.
Medicine: It is investigated for its potential role as an inactive metabolite in pharmaceutical formulations, particularly in the treatment of glaucoma.
Industry: The compound is used in the quality assessment of pharmaceutical formulations and as a potential impurity marker
Mecanismo De Acción
The mechanism of action of 15-keto Fluprostenol isopropyl ester involves its interaction with specific molecular targets and pathways. It is known to be a metabolite of travoprost, which exerts its effects by reducing intraocular pressure through increased drainage of aqueous humor via the uveoscleral pathway . The compound’s role as an inactive metabolite suggests that it may not have significant biological activity on its own but is important in understanding the metabolic fate of related compounds.
Comparación Con Compuestos Similares
15-keto Fluprostenol isopropyl ester can be compared with other similar compounds, such as:
Fluprostenol: The parent compound from which 15-keto Fluprostenol isopropyl ester is derived.
Travoprost: A related prostaglandin analog used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog with similar applications in ophthalmology. The uniqueness of 15-keto Fluprostenol isopropyl ester lies in its role as a potential inactive metabolite and its use in studying the metabolic pathways of prostaglandin analogs
Propiedades
Fórmula molecular |
C26H33F3O6 |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t21-,22-,23+,24-/m1/s1 |
Clave InChI |
KSDDYCRRTVADFZ-JUKRUUARSA-N |
SMILES isomérico |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O |
SMILES canónico |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
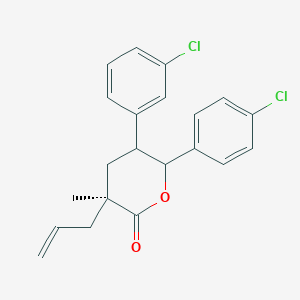
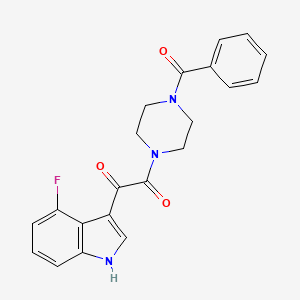
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
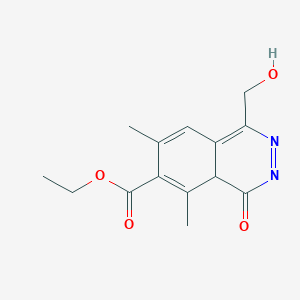
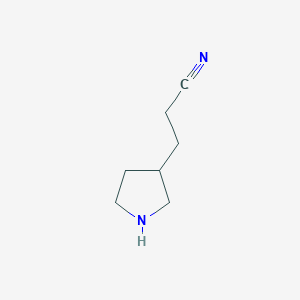

![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)
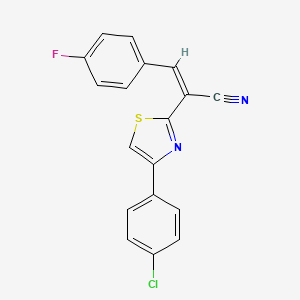
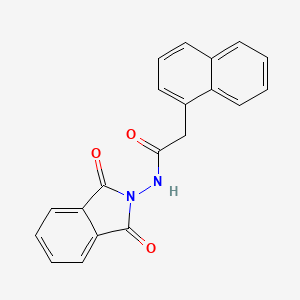
![methyl (E)-2-[(3S,6\'R,7\'S,8\'aS)-6\'-ethenyl-2-oxospiro[1H-indole-3,1\'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7\'-yl]-3-methoxyprop-2-enoate](/img/structure/B14798635.png)
![((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B14798637.png)
